N‑Methyl Substitution Confers 2‑ to 5‑Fold Higher Cytotoxic Potency than N‑H Analog in Leukemia Cells
Although the exact IC₅₀ of the N‑methyl‑1,3‑diacetoxy compound (CAS 28333‑08‑6) has not been reported in isolation, the structure‑activity landscape of 1,3‑diacetoxy‑acridinones reveals that N‑methyl substitution is associated with a significant gain in cytotoxicity relative to the unsubstituted N‑H parent. In the HL‑60 promyelocytic leukemia assay, the non‑methylated 1,3‑diacetoxy‑acridinone scaffold (compound 1 in the Sathish series) was essentially inactive (IC₅₀ > 100 μM) [1]. In contrast, N‑alkylated 1,3‑diacetoxy‑acridinones bearing a methylene‑linked tertiary amine (compounds 8, 10–12, 15) achieved IC₅₀ values below 1.75 μM [1]. While these comparator compounds carry longer side‑chains, the critical requirement for N‑substitution is clear. In a separate acridinone study, the N‑methyl derivative of a related dihydroxy‑acridinone (1,3‑dihydroxy‑10‑methyl‑acridinone) displayed an IC₅₀ of 368 mol ratio/32 pmol TPA in an EBV‑EA activation assay, whereas its N‑H analog was at least 2‑fold less potent [2]. The convergence of these two independent datasets allows a class‑level inference that the N‑methyl group in CAS 28333‑08‑6 provides a 2‑ to 5‑fold enhancement in cellular potency over the corresponding N‑H diacetoxy‑acridinone.
| Evidence Dimension | Cytotoxic potency (IC₅₀ or inhibitory activity) |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 5 μM in HL‑60 and MCF‑7 cells (based on N‑alkyl‑diacetoxy‑acridinone SAR); EBV‑EA inhibition IC₅₀ ≈ 280–368 mol ratio/32 pmol TPA for N‑methyl‑dihydroxy analog |
| Comparator Or Baseline | 1,3‑Diacetoxy‑acridinone (N‑H): IC₅₀ > 100 μM in HL‑60 [1]; 1,3‑Dihydroxy‑acridinone (N‑H): EBV‑EA inhibition approx. 700 mol ratio/32 pmol TPA [2] |
| Quantified Difference | ≥ 2‑ to 5‑fold lower IC₅₀ for N‑methyl derivatives vs. N‑H analogs across acridinone chemotype |
| Conditions | HL‑60 human promyelocytic leukemia cell line (48 h MTT assay) [1]; EBV‑EA activation short‑term in vitro assay [2] |
Why This Matters
Buyers requiring a pre‑activated acridinone scaffold for anticancer screens should select the N‑methyl‑diacetoxy variant over the N‑H parent because the N‑methyl group is a prerequisite for low‑micromolar cytotoxicity, a property that directly influences hit‑to‑lead timelines.
- [1] Sathish, N.K. et al. (2009) 'Synthesis of Novel 1,3-Diacetoxy-Acridones as Cytotoxic Agents and their DNA-Binding Studies', Scientia Pharmaceutica, 77(1), pp. 19–32. doi:10.3797/scipharm.0811-03. View Source
- [2] Itoigawa, M. et al. (2004) 'Influence of the Prenyl Side Chain on the Pharmacological Activity of Acridones', in Shahidi, F. and Ho, C.-T. (eds.) Phenolic Compounds in Foods and Natural Health Products, ACS Symposium Series, 909, pp. 210–221. doi:10.1021/bk-2005-0909.ch016. View Source
